delta-Tocopherol acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGGOZSKJGOUCF-VDWGHMIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Derivatization of Delta Tocopherol Acetate
Biosynthesis Pathways of Natural Tocopherols (B72186) and Tocotrienols
The natural synthesis of tocopherols, including delta-tocopherol (B132067), is a complex process occurring within the plastids of higher plants and other photosynthetic organisms. wipo.int This biosynthesis relies on the convergence of two primary metabolic pathways: the Shikimate pathway, which provides the aromatic head group, and the Methylerythritol Phosphate (B84403) (MEP) pathway, which generates the lipophilic side chain. wipo.int
Shikimate Pathway and Homogentisic Acid (HGA) Contribution
The Shikimate pathway is the central metabolic route for the synthesis of aromatic amino acids, including tyrosine, in plants and microorganisms. A key intermediate derived from this pathway for tocopherol biosynthesis is homogentisic acid (HGA). wipo.int HGA is formed from p-hydroxyphenylpyruvate, a product of tyrosine degradation, through a reaction catalyzed by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). wipo.int This aromatic molecule serves as the foundational chromanol ring of the tocopherol structure.
Methylerythritol Phosphate (MEP) Pathway and Phytyl Pyrophosphate (PPP) Contribution
The lipophilic tail of tocopherols is a phytyl chain, which is derived from phytyl pyrophosphate (PPP). The precursor for PPP is geranylgeranyl pyrophosphate (GGPP), which is synthesized via the methylerythritol phosphate (MEP) pathway. wipo.int The MEP pathway is responsible for the synthesis of isoprenoids in plant plastids. GGPP is then reduced to PPP by the enzyme geranylgeranyl reductase (GGR). researchgate.net An alternative source of the phytyl chain can be the recycling of phytol (B49457) from chlorophyll (B73375) degradation. mdpi.com
Enzymatic Steps: Homogentisate Phytyltransferase (HPT/VTE2), Tocopherol Cyclase (TC/VTE1), and Methyltransferases (e.g., γ-TMT/VTE4, MPBQ-MT/VTE3)
The core of tocopherol biosynthesis involves a series of enzymatic reactions that assemble and modify the HGA head and the PPP tail. puracy.com
Homogentisate Phytyltransferase (HPT/VTE2): This enzyme catalyzes the first committed step in tocopherol biosynthesis, the condensation of HGA and PPP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). puracy.com
MPBQ Methyltransferase (MPBQ-MT/VTE3): Following its formation, MPBQ can be methylated by MPBQ-MT to produce 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). puracy.com
Tocopherol Cyclase (TC/VTE1): This crucial enzyme facilitates the cyclization of the benzoquinol ring to form the characteristic chromanol ring of tocopherols. wikipedia.org It acts on both MPBQ and DMPBQ.
Gamma-Tocopherol (B30145) Methyltransferase (γ-TMT/VTE4): This enzyme is responsible for the final methylation steps that determine the specific form of tocopherol. mdpi.com
Formation of Delta-Tocopherol as an Intermediate/Product
Delta-tocopherol is formed when tocopherol cyclase (TC/VTE1) acts directly on 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). wikipedia.org This cyclization reaction yields delta-tocopherol. Subsequently, delta-tocopherol can serve as a substrate for gamma-tocopherol methyltransferase (γ-TMT/VTE4), which methylates the chromanol ring to produce beta-tocopherol. mdpi.com Thus, delta-tocopherol can be both an intermediate in the biosynthesis of other tocopherols and a final product in its own right. mdpi.comwikipedia.org
Chemical Synthesis and Esterification of Delta-Tocopherol to Delta-Tocopherol Acetate (B1210297)
The industrial production of tocopherols and their derivatives often relies on chemical synthesis, which provides a controlled and efficient means of obtaining these compounds.
General Esterification Methods for Tocopherols
Tocopherols, including delta-tocopherol, can be converted to their more stable acetate esters through esterification. This process involves the reaction of the hydroxyl group on the chromanol ring with an acetylating agent.
A common method for the synthesis of tocopheryl acetates is the reaction of the corresponding tocopherol with acetic anhydride (B1165640). google.com This reaction is typically carried out in the presence of a catalyst to enhance the reaction rate. Basic catalysts such as pyridine (B92270) or aliphatic tertiary amines are often employed. mdpi.comgoogle.com The use of an aliphatic tertiary amine allows the reaction to proceed efficiently even at lower temperatures, often between room temperature and 40°C. google.com The reaction can be conducted in an aprotic solvent like acetone (B3395972) or methyl ethyl ketone, or in the case of acetic anhydride, can also be performed without a solvent. google.com
Research has indicated that the esterification of delta-tocopherol may proceed at a higher reaction rate and achieve a greater final conversion compared to alpha-tocopherol (B171835). mdpi.com This enhanced reactivity is attributed to the reduced steric hindrance around the hydroxyl group on the chromanol ring of delta-tocopherol. mdpi.com
The general reaction scheme for the esterification of delta-tocopherol is as follows:
Delta-Tocopherol + Acetic Anhydride --(Catalyst)--> Delta-Tocopherol Acetate + Acetic Acid
Following the reaction, purification steps are necessary to remove the catalyst, any unreacted reagents, and byproducts.
Rationale for Acetate Derivatization in Research (e.g., Stability, Experimental Control)
In scientific research, the choice of chemical form for a compound is critical to ensure the reliability and reproducibility of experimental results. Delta-tocopherol, a form of vitamin E, is often derivatized to this compound for research purposes primarily due to enhanced stability. conatbio.comrangeproducts.com.au The core rationale behind this derivatization lies in the chemical structure of tocopherols and the inherent reactivity of the hydroxyl group on the chromanol ring.
The conversion of delta-tocopherol to this compound is achieved through a process called esterification, where the hydroxyl group (-OH) on the chromanol ring is replaced with an acetate group (-OCOCH₃). conatbio.com This seemingly minor modification has significant implications for the molecule's stability. The free hydroxyl group is the active site responsible for the antioxidant activity of tocopherols; however, it is also susceptible to oxidation when exposed to environmental factors such as heat, light, and air. rangeproducts.com.auhealthline.com This degradation can compromise the integrity of a sample, leading to inaccurate results in experimental settings.
By converting the reactive hydroxyl group into an ester, the molecule is effectively "capped" and protected from oxidative degradation. conatbio.com This results in a more stable compound, this compound, which has a significantly longer shelf life and is more resistant to environmental stressors. rangeproducts.com.auhealthline.com This enhanced stability is a crucial factor for experimental control, ensuring that the concentration and form of the compound remain consistent throughout the duration of a study.
While the acetate form offers superior stability, it is important to note that it is a pro-form of the antioxidant. The antioxidant activity is only exerted after the acetate group is hydrolyzed in the body, a process that converts it back to the free tocopherol form. conatbio.com This feature allows for controlled delivery and release of the active compound in biological studies.
Table 1: Comparison of Delta-Tocopherol and this compound for Research Applications
| Feature | Delta-Tocopherol | This compound | Rationale for Research Preference |
| Chemical Structure | Contains a free hydroxyl group on the chromanol ring. | The hydroxyl group is esterified to an acetate group. | Esterification protects the reactive site of the molecule. |
| Stability | Susceptible to oxidation from heat, light, and air. rangeproducts.com.auhealthline.com | Significantly more stable and resistant to degradation. conatbio.comrangeproducts.com.auhealthline.com | Ensures compound integrity and consistency in experiments. |
| Antioxidant Activity | Exhibits immediate antioxidant activity. conatbio.com | Acts as a pro-form; requires hydrolysis to become active. conatbio.com | Provides a stable form for administration and allows for studying metabolic activation. |
| Experimental Control | Degradation can lead to variable concentrations and inconsistent results. | Consistent concentration and form throughout the study. | Enhances the reliability and reproducibility of research findings. |
Research on Stereoisomers and Analogues of this compound
The biological activity and physicochemical properties of tocopherols are significantly influenced by their stereochemistry. The tocopherol molecule, including delta-tocopherol, has three chiral centers at positions 2, 4', and 8' of the phytyl tail. nih.govptfarm.pl This gives rise to eight possible stereoisomers. nih.gov
Naturally occurring tocopherols, synthesized by plants, exist as a single stereoisomer, the RRR-α-tocopherol, which is considered to have the highest biological activity. chimia.chnih.gov In contrast, synthetic tocopherols, including delta-tocopherol, are typically produced as a racemic mixture of all eight stereoisomers, referred to as all-rac-tocopherol. nih.govnih.gov The acetate form, all-rac-delta-tocopherol acetate, would therefore also be a mixture of these stereoisomers.
Research into the different stereoisomers of tocopheryl acetate has been extensive, although much of it has focused on the alpha-tocopherol form. These studies have consistently shown that the different stereoisomers possess varying levels of biological activity. nih.gov The hepatic α-tocopherol transfer protein (α-TTP), which is responsible for maintaining vitamin E levels in the body, preferentially binds to the 2R stereoisomers (RRR, RRS, RSR, and RSS). nih.gov The 2S forms are less readily incorporated into lipoproteins for distribution to tissues. future4200.com
The synthesis of specific stereoisomers and analogues of tocopherols is a key area of research for understanding structure-activity relationships. mdpi.comresearchgate.net For instance, studies have involved the synthesis of all eight stereoisomers of α-tocopheryl acetate to determine their individual purity and biological potency. nih.govfuture4200.com While specific research on the stereoisomers of this compound is less common in the literature, the fundamental principles of stereoisomerism and their differential biological effects are expected to be similar.
Analogues of tocopherols are also synthesized to investigate how modifications to the molecular structure affect their function. This can involve altering the side chain or substituting groups on the chromanol ring. mdpi.com For example, research into α-tocopherol analogues has been conducted to evaluate their potential as anticancer agents. mdpi.com Such research provides valuable insights into the mechanisms of action and could pave the way for the development of novel therapeutic compounds based on the tocopherol structure.
Table 2: Stereoisomers of Tocopherols
| Chiral Center Configuration (2, 4', 8') | Stereoisomer Designation | Classification |
| R, R, R | RRR | Natural form, 2R |
| R, R, S | RRS | Synthetic, 2R |
| R, S, R | RSR | Synthetic, 2R |
| R, S, S | RSS | Synthetic, 2R |
| S, S, S | SSS | Synthetic, 2S |
| S, S, R | SSR | Synthetic, 2S |
| S, R, S | SRS | Synthetic, 2S |
| S, R, R | SRR | Synthetic, 2S |
Molecular and Cellular Mechanisms of Action in Vitro and Mechanistic Animal Models
Interactions with Cellular Components and Membranes
As a lipophilic molecule, a key aspect of delta-tocopherol (B132067) acetate's mechanism of action involves its interaction with cellular membranes. This interaction influences the physical properties and stability of the lipid bilayer.
Tocopherols (B72186) are known to integrate into cellular membranes, a characteristic attributed to their lipophilic nature. nih.gov This partitioning into the lipid environment of organelles and cell membranes is a fundamental aspect of their biological presence. nih.govdrugbank.com Vitamin E is considered a membrane-stabilizer, capable of forming complexes with phospholipids, the building blocks of cell membranes. nih.govresearchgate.net Specifically, alpha-tocopherol (B171835), a closely related isomer, has been shown to form stoichiometric 1:1 complexes with hydrolytic products like free fatty acids and lysophospholipids. nih.gov This action helps restore the hydrophobic and hydrophilic balance within the membrane, counteracting the disruptive, detergent-like properties of these products and thereby maintaining membrane stability. nih.gov The localization of tocopherols within the highly unsaturated phospholipid bilayer provides a strategic position to control lipid oxidation at its initiation site. nih.gov
The presence of tocopherols within the lipid bilayer can affect the membrane's physical state, including its fluidity and the organization of lipid microdomains, often referred to as lipid rafts. drugbank.comtaylorfrancis.com Vitamin E acetate (B1210297), in particular, has been hypothesized to act as a "linactant," a substance that can influence the line tension at the interface of different lipid phases. researchgate.net By reducing this line tension, it may compete with the forces that drive the formation of larger, ordered cholesterol-enriched microdomains. researchgate.net The result is a potential reduction in the size of these microdomains, effectively emulsifying the cholesterol-rich domains within the surrounding lipid environment. researchgate.net While the line-active property of Vitamin E acetate has not been explicitly tested, its molecular structure suggests this potential role in modulating the lateral organization of the cell membrane. researchgate.net
Gene Expression and Transcriptional Regulation
The regulation of gene expression is a fundamental process by which cells control their structure and function. The influence of various forms of vitamin E on the transcription of specific genes has been an area of active investigation.
Research into the specific impact of delta-tocopherol acetate on the expression of genes such as CD36, coagulation factor IX, and γ-glutamyl-cysteinyl synthetase is not well-defined. Studies involving other forms of vitamin E provide some context. For example, long-term vitamin E deficiency, which has been studied using diets supplemented with DL-α-tocopheryl acetate or RRR-α-tocopheryl acetate, has been shown to upregulate the mRNA levels of coagulation factor IX and the scavenger receptor CD36 in rat liver. nih.gov Conversely, this deficiency resulted in the downregulation of the hepatic γ-glutamyl-cysteinyl synthetase, a key enzyme in glutathione (B108866) synthesis. nih.gov It is important to note that these findings are associated with α-tocopherol acetate and a state of deficiency, and direct evidence for the regulatory role of this compound on these specific genes is lacking.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a significant role in lipid metabolism and inflammation. Several studies have explored the interaction of different tocopherols with PPARγ. Research has indicated that γ-tocopherol and δ-tocopherol are more effective activators of PPARγ transcription compared to α-tocopherol. nih.govnih.gov This suggests a potential mechanism by which these forms of vitamin E may exert some of their biological effects. However, these studies have primarily focused on the non-acetylated forms of these tocopherols. Specific research detailing the interaction and activation of PPARγ by this compound is not extensively available.
The enzymatic activity of key signaling proteins can be modulated by various small molecules. The effect of different vitamin E forms on enzymes like cyclooxygenase-2 (COX-2), phospholipase A2, and protein phosphatases has been a subject of study.
Cyclooxygenase-2 (COX-2): Some studies have shown that certain tocopherols can inhibit COX-2 activity post-transcriptionally. However, research on Caco-2 cells indicated that α-tocopherol, α-tocopherol acetate, and γ-tocopherol did not affect COX-2 mRNA expression. nih.govresearchgate.net
Phospholipase A2: Research on partially purified rat platelet phospholipase A2 demonstrated that while various forms of tocopherol could inhibit its activity, DL-alpha-tocopherol acetate had little to no effect. nih.gov This suggests that the acetate moiety may interfere with the inhibitory action. Specific data on the effect of this compound on phospholipase A2 is not readily available.
Protein Phosphatases: Studies on α-tocopherol have shown that it can activate protein phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate protein kinase Cα (PKCα). nih.gov This mechanism is proposed to be specific to α-tocopherol and not shared by β-tocopherol. There is a lack of specific research investigating the effects of this compound on the activity of protein phosphatases.
Cellular Responses in Experimental Models (Mechanistic Focus)
The ability of a compound to influence cell proliferation and induce apoptosis (programmed cell death) is a key area of investigation, particularly in cancer research. Studies have shown that different forms of vitamin E can have varying effects on these cellular processes.
Below is a summary of the effects of different tocopherol forms on apoptosis in human breast cancer cell lines, as reported in the literature.
| Compound | Cell Line | Effect on Apoptosis |
| RRR-δ-tocopherol | MCF7, MDA-MB-435 | Induces apoptosis |
| RRR-α-tocopheryl acetate | MCF7, MDA-MB-435 | Ineffective |
| δ-Tocopherol | Various cancer cell lines | More potent than α- or γ-tocopherol in inducing apoptosis |
Modulation of Cell Differentiation and Mineralization in Specific Cell Types (e.g., osteoblastic cells)
The influence of delta-tocopherol on bone cell biology, particularly osteoblasts, reveals a nuanced and stage-dependent regulatory role. In vitro studies using osteoblasts isolated from rat calvariae have shown that delta-tocopherol can inhibit the early stages of osteoblast differentiation. nih.gov Treatment with delta-tocopherol (at concentrations of 2 and 20 µM) for three days resulted in a significant decrease in alkaline phosphatase (ALP) activity, a key early marker of osteoblast maturation, at both day 4 and day 7 of the differentiation process. nih.gov
This inhibitory effect on early differentiation was further substantiated by a decrease in the expression of osteocalcin (B1147995) mRNA at the same time points. nih.gov Furthermore, delta-tocopherol treatment was observed to reduce the formation of non-calcified nodules at day 7. nih.gov However, these inhibitory effects appeared to be transient; by day 14, there were no significant changes detected in ALP activity, the expression of bone sialoprotein mRNA, or the formation of calcified nodules in the cells treated with delta-tocopherol. nih.gov These findings suggest that delta-tocopherol primarily acts as a modulator of the initial to intermediate phases of osteoblast differentiation, from the early stage to the osteoid-producing stage, without a lasting impact on final mineralization. nih.gov
Comparative studies with other vitamin E isomers, particularly tocotrienols, highlight significant functional differences. While delta-tocopherol shows an inhibitory effect on early osteoblast differentiation, gamma- and delta-tocotrienols have been identified as potent promoters of osteoblast differentiation and bone formation. ukm.myresearchgate.net In studies using human osteoblasts (hFOB 1.19), cultures treated with gamma- and delta-tocotrienols exhibited a significant increase in both ALP activity and osteocalcin expression, leading to enhanced bone microstructure. ukm.myresearchgate.net This contrasts with the effects of tocopherols, indicating a superior bone anabolic potential for the tocotrienol (B1241368) isoforms. ukm.myimrpress.com
| Compound | Cell Type | Effect on Differentiation/Mineralization | Key Markers Affected |
|---|---|---|---|
| delta-Tocopherol | Rat Calvarial Osteoblasts | Inhibition of early-stage differentiation nih.gov | Decreased Alkaline Phosphatase (ALP) activity, decreased Osteocalcin mRNA nih.gov |
| delta-Tocotrienol (B192559) | Human Osteoblasts (hFOB 1.19) | Promotes differentiation and enhances bone microstructure ukm.myresearchgate.net | Increased ALP activity, increased Osteocalcin expression ukm.myresearchgate.net |
| alpha-Tocopherol | Rat Calvarial Osteoblasts | Inhibition of early-stage differentiation nih.gov | Decreased ALP activity, decreased Osteocalcin mRNA nih.gov |
Anti-angiogenic Mechanisms in Cellular Models (e.g., down-regulation of VEGF, MMP-9, HIF-1α)
Research into the anti-angiogenic properties of vitamin E isomers has consistently demonstrated a significant disparity between tocopherols and tocotrienols. In vitro and in vivo studies indicate that this compound's biologically active form, delta-tocopherol, possesses minimal to no anti-angiogenic activity, whereas its unsaturated analogue, delta-tocotrienol, is a potent inhibitor of angiogenesis. nih.gov
Delta-tocotrienol has been shown to suppress angiogenesis by down-regulating key signaling pathways and molecules. It effectively inhibits the proliferation, migration, and tube formation of endothelial cells, such as human umbilical vein endothelial cells (HUVECs). nih.govendocare.co.za Mechanistically, delta-tocotrienol's anti-angiogenic effects are attributed to its ability to suppress Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR-2) signaling. nih.gov This down-regulation of VEGFR-2 activation is a critical upstream event that disrupts the subsequent PI3K/PDK/Akt signaling pathway essential for endothelial cell growth and survival. endocare.co.zaresearchgate.net
Furthermore, delta-tocotrienol has been found to inhibit biomarkers of tumor angiogenesis, including VEGF and Matrix Metalloproteinase-9 (MMP-9). nih.gov MMPs are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and new vessel formation. mdpi.com Delta-tocotrienol also reduces the activity and expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates the cellular response to hypoxia, including the up-regulation of pro-angiogenic factors like VEGF. nih.govmdpi.com
In stark contrast, alpha-tocopherol, the most common form of vitamin E, does not exhibit these anti-angiogenic effects at similar concentrations. nih.gov Studies have shown that while delta-tocotrienol completely abolishes HUVEC proliferation and tube formation, alpha-tocopherol has no such effects. nih.gov This highlights a fundamental mechanistic difference between the saturated (tocopherol) and unsaturated (tocotrienol) forms of the vitamin E family in regulating angiogenesis.
Influence on Cell Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1)
The expression of cell adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on the endothelial surface is a critical step in the inflammatory processes that contribute to conditions like atherosclerosis. nih.govmdpi.com Research on vitamin E isomers has revealed differential regulatory effects on these molecules, although specific data on this compound is limited. Most studies have focused on alpha- and gamma-tocopherol (B30145).
Alpha-tocopherol has been shown to selectively inhibit the expression of VCAM-1 in human vascular endothelial cells. nih.govnih.gov In cultured human aortic and umbilical vein endothelial cells (HAECs and HUVECs), pre-treatment with alpha-tocopherol significantly reduced cytokine-stimulated VCAM-1 expression at both the mRNA and protein levels. nih.govnih.govmemphis.edu This reduction in VCAM-1 expression was associated with a decrease in the adhesion of monocytes to the endothelial cells. nih.gov However, alpha-tocopherol did not appear to affect the expression of ICAM-1 in the same manner. nih.gov
Conversely, other research suggests that d-alpha-tocopherol and d-gamma-tocopherol can have opposing regulatory functions on ICAM-1 signaling in endothelial cells. plos.org One study found that d-alpha-tocopherol inhibits ICAM-1 activation of protein kinase C alpha (PKCα), a key signaling event, while d-gamma-tocopherol ablates this inhibition. plos.org This suggests a complex interplay between different tocopherol isoforms in modulating inflammatory signaling pathways. While oxidized LDL-induced expression of both VCAM-1 and ICAM-1 can be blocked by alpha-tocopherol or tocotrienols in vitro, the specific contribution and mechanism of delta-tocopherol in this context remain less defined. nih.gov
Interactions with Specific Cellular Processes (e.g., ER stress, autophagy, paraptosis)
Delta-tocopherol has been identified as a potent inducer of specific cellular stress and death pathways, particularly in cancer cell models. researchgate.netaacrjournals.org A significant mechanism of action is the induction of Endoplasmic Reticulum (ER) stress. The ER is crucial for protein synthesis and folding, and when its function is perturbed, it activates the Unfolded Protein Response (UPR). researchgate.net Delta-tocopherol treatment in human bladder and melanoma cancer cells has been shown to activate key ER stress sensors like PERK and IRE1α, leading to the upregulation of downstream UPR markers, including the transcription factor CHOP, which is involved in ER stress-mediated cell death. researchgate.netaacrjournals.orgnih.gov
The induction of ER stress by delta-tocopherol is directly linked to the initiation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. researchgate.net In bladder cancer cells, delta-tocopherol-induced ER stress leads to autophagic cell death, characterized by the formation of autophagosomes and the upregulation of autophagic machinery proteins like LC3B. researchgate.net This process, sometimes referred to as "ER-phagy," involves the specific degradation of the ER itself. researchgate.net
In addition to autophagy, delta-tocotrienol, a closely related analogue, has been shown to induce paraptosis in prostate cancer cells. nih.govnih.govresearchgate.net Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria, without the typical morphological features of apoptosis. nih.gov This vacuolation was prevented by an ER stress inhibitor, linking the process directly to the initial stress response triggered by the vitamin E isomer. nih.govnih.govresearchgate.net These findings demonstrate that delta-tocopherol and its analogues can exploit cellular stress pathways to trigger multiple forms of programmed cell death.
Comparative Mechanistic Studies with Other Tocopherol Isomers and Analogues
Comparative studies consistently demonstrate that the different isomers of vitamin E possess distinct and sometimes opposing biological activities at the molecular and cellular levels. caldic.com this compound, through its active delta-tocopherol form, exhibits a unique mechanistic profile when compared to alpha- and gamma-tocopherol, as well as its unsaturated tocotrienol counterparts.
One of the most striking differences is in the induction of cell death pathways. Delta-tocopherol is significantly more effective than alpha- and gamma-tocopherols at inducing ER stress and subsequent autophagic cell death in bladder cancer cells. researchgate.netaacrjournals.org This suggests a superior potency of the delta-isomer in activating specific cellular stress responses.
In the context of bone metabolism, the functional divergence is also clear. While delta-tocopherol was found to inhibit the early stages of osteoblast differentiation, delta-tocotrienol is a potent stimulator of osteogenic activity, promoting both differentiation and mineralization more effectively than alpha-tocopherol. nih.govukm.myresearchgate.net This indicates that the saturation of the phytyl tail is a critical determinant of the molecule's effect on bone cells.
The distinction is perhaps most pronounced in the regulation of angiogenesis. Tocotrienols, particularly delta-tocotrienol, are potent anti-angiogenic agents that suppress VEGF-induced signaling and endothelial cell proliferation. nih.govnih.govfao.org In direct comparisons, tocopherols, including alpha- and delta-tocopherol, lack significant anti-angiogenic activity at similar concentrations. nih.govfao.org
Regarding the modulation of cell adhesion molecules, alpha-tocopherol has been shown to selectively down-regulate VCAM-1 expression, whereas alpha- and gamma-tocopherol can have opposing effects on ICAM-1 signaling. nih.govplos.org Data for delta-tocopherol in this area is less complete, but the existing evidence for other isomers points to isoform-specific regulation of inflammatory markers.
| Cellular Mechanism | delta-Tocopherol | alpha-Tocopherol | gamma-Tocopherol | delta-Tocotrienol |
|---|---|---|---|---|
| Osteoblast Differentiation | Inhibits early stage nih.gov | Inhibits early stage nih.gov | Data limited, less effective than tocotrienols ukm.my | Promotes differentiation and mineralization ukm.myresearchgate.net |
| Angiogenesis (VEGF Pathway) | No significant effect nih.gov | No significant effect nih.gov | Data limited | Potent inhibitor nih.govendocare.co.za |
| ER Stress & Autophagy Induction | Potent inducer (more than α- & γ-) researchgate.netaacrjournals.org | Less potent than δ-T researchgate.netaacrjournals.org | Less potent than δ-T researchgate.netaacrjournals.org | Potent inducer nih.govnih.gov |
| Adhesion Molecule Regulation | Data limited | Inhibits VCAM-1 nih.govnih.gov; Inhibits ICAM-1 signaling plos.org | Opposes α-T effect on ICAM-1 signaling plos.org | Inhibits expression nih.gov |
Structure Activity Relationship Sar Studies
Correlating Chromanol Ring Methylation with Biological Activities
The biological activity of tocopherol isomers is significantly influenced by the number and position of methyl groups on the chromanol ring. mdpi.commdpi.com The tocopherol family comprises four main isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—which differ in their methylation patterns. skinident.worldnih.gov Delta-tocopherol (B132067) is characterized by a single methyl group on its chromanol ring, located at the 8-position. skinident.world
This structural distinction has profound implications for its biological effects. While α-tocopherol, with three methyl groups, is considered the most biologically active form in terms of vitamin E activity, other isomers exhibit unique properties. mdpi.com Studies have indicated a reverse order of antioxidant efficacy in some in vitro systems, with δ-tocopherol and γ-tocopherol being more potent than α-tocopherol in certain contexts. mdpi.com For instance, research on Caco-2 cells showed that δ-tocopherol was the only isomer to induce a significant redox change at a concentration of 5 μM. nih.gov This suggests that the lesser methylation on the chromanol ring of δ-tocopherol enhances certain types of antioxidant or cell signaling activities. nih.gov
The number of methyl groups also affects metabolic pathways. The metabolism of tocopherols (B72186) is initiated by ω-hydroxylation, a process catalyzed by cytochrome P450 enzymes. nih.gov The rate of this metabolism is inversely related to the degree of methylation, with δ-tocopherol being metabolized more readily than γ-tocopherol, which in turn is metabolized faster than α-tocopherol (δT > γT ≫ αT). nih.gov This indicates that the single methyl group on the C5 position of the chromanol ring is a critical factor in regulating its metabolic fate. nih.gov
| Isomer | Methyl Group Positions | Number of Methyl Groups | Relative Metabolic Rate |
|---|---|---|---|
| alpha (α)-Tocopherol | 5, 7, 8 | 3 | Low |
| beta (β)-Tocopherol | 5, 8 | 2 | Intermediate |
| gamma (γ)-Tocopherol | 7, 8 | 2 | High |
| delta (δ)-Tocopherol | 8 | 1 | Very High |
Influence of the Acetate (B1210297) Moiety on Molecular Interactions and Cellular Uptake/Hydrolysis
Delta-tocopherol acetate is an esterified form of delta-tocopherol, where the hydroxyl group on the chromanol ring is replaced by an acetate group. patsnap.comnih.gov This modification significantly increases the molecule's stability by protecting the reactive phenolic hydroxyl group from oxidation. patsnap.com Consequently, tocopheryl acetate has a longer shelf life and is less acidic than its corresponding free tocopherol form. researchgate.net
However, this stability comes at the cost of direct biological activity. The acetate form is biologically inactive as an antioxidant because the phenolic hydrogen, which is crucial for scavenging free radicals, is blocked. patsnap.comnih.gov For this compound to exert its biological effects, it must first be hydrolyzed back to its active form, delta-tocopherol. patsnap.commdpi.com This conversion is an enzymatic process that occurs within the body. patsnap.com
Upon ingestion, tocopheryl acetate undergoes hydrolysis, a reaction facilitated by esterases. drugbank.com Studies using Caco-2 intestinal cells have shown that these cells can hydrolyze tocopheryl acetate and subsequently absorb the released free tocopherol. nih.gov Enzymes such as cholesteryl ester hydrolase have been identified as capable of hydrolyzing tocopheryl acetate, particularly when it is incorporated into mixed micelles during digestion. nih.gov Research on skin applications has also confirmed this prodrug mechanism; topically applied vitamin E acetate is slowly hydrolyzed in the epidermis to release free vitamin E, which then provides protection against UV radiation. nih.gov The rate of this hydrolysis in the skin is quite slow, with less than 5% of the acetate being converted in the viable epidermis after five days of daily application. nih.gov
The uptake process itself involves several steps. After hydrolysis, the free tocopherol is incorporated into mixed micelles, which facilitates its transport to the surface of intestinal cells (enterocytes). drugbank.commdpi.com While some tocopheryl acetate may be absorbed intact, its uptake and subsequent biological utility are significantly more efficient after hydrolysis. researchgate.netmdpi.com
Impact of Phytyl Side Chain Saturation on Biological Effects
A defining feature of all tocopherols, including this compound, is the long, saturated phytyl side chain attached to the chromanol ring. nih.govnih.gov This lipophilic tail is crucial for the molecule's localization and function within biological membranes. researchgate.net It anchors the molecule in the lipid bilayer, positioning the active chromanol head near the membrane surface where it can interact with and neutralize lipid peroxyl radicals. nih.gov
The saturation of this chain distinguishes tocopherols from tocotrienols, which possess an unsaturated side chain with three double bonds. skinident.worldnih.gov This structural difference affects their mobility and distribution within cell membranes. mdpi.com The unsaturated chain of tocotrienols is believed to allow for greater mobility and more effective interaction with lipid radicals in certain environments. nih.govnih.gov
However, the saturated phytyl chain of tocopherols confers specific advantages. Studies have shown that while the intrinsic antioxidant activities of chromanol rings with and without the phytyl tail are similar in homogeneous solutions, the phytyl chain is critical for retaining the molecule within liposomal membranes. nih.gov It effectively prevents the transfer of the tocopherol molecule between different membrane systems. nih.gov This ensures that the antioxidant protection is localized and sustained within the membrane where it is needed most. Therefore, the saturated phytyl chain of delta-tocopherol is essential for its proper positioning and retention in biological membranes, which is a prerequisite for its protective effects after the acetate group has been hydrolyzed. nih.govresearchgate.net
Electrochemical Properties and Their Relation to Activity
The antioxidant activity of tocopherols is fundamentally linked to their electrochemical properties, specifically their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The methylation pattern on the chromanol ring directly influences these properties. mdpi.com Electrochemical studies, such as cyclic voltammetry, have demonstrated that the oxidation potential of tocopherol isomers varies with the degree of methylation. preprints.org
Delta-tocopherol, with only one methyl group, has a different electrochemical behavior compared to the more methylated α-, β-, and γ-isomers. preprints.org The process of neutralizing a radical involves the loss of two electrons and one proton. nih.govresearchgate.net The stability of the intermediate chemical species formed during this process is critical. For tocopherols, oxidation can lead to the formation of cation radicals (TOH⁺•) and, subsequently, phenoxonium cations (TO⁺). nih.govresearchgate.net
Research has shown that the stability of these phenoxonium cations differs dramatically among the isomers. researchgate.net While the cation of α-tocopherol is very stable, the cations of γ- and δ-tocopherol are highly unstable, lasting less than a second. researchgate.net This instability is a key feature of delta-tocopherol's electrochemistry.
It is important to note that this compound itself is considerably harder to oxidize than free delta-tocopherol. The presence of the acetate group, which replaces the labile phenolic hydrogen, means the molecule undergoes a different oxidation pathway, typically a one-electron oxidation to form a long-lived cation radical, but at a much higher potential (approximately 0.5 V higher than the free form). nih.gov This reinforces the concept that this compound is inactive until hydrolyzed, as its core electrochemical property related to antioxidant activity is masked by the acetate group.
| Isomer | Phenoxonium Cation (TO⁺) Stability |
|---|---|
| alpha (α)-Tocopherol | High (hours) |
| beta (β)-Tocopherol | Moderate (minutes) |
| gamma (γ)-Tocopherol | Low (<1 second) |
| delta (δ)-Tocopherol | Low (<1 second) |
Computational Chemistry and Molecular Modeling Approaches in SAR
Computational chemistry and molecular modeling have become invaluable tools for understanding the structure-activity relationships of molecules like delta-tocopherol. These methods provide insights into molecular properties and interactions that are difficult to observe experimentally.
Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms by which tocopherols eliminate superoxide (B77818) radicals. preprints.org These studies confirm the structure-activity correlation observed experimentally, where the methyl groups on the chromanol ring play a crucial role. The calculations show that the Gibbs free energy (ΔG°) for the electron transfer step is influenced by the methylation pattern, following the order α- > β- > γ- > δ-TOH. preprints.org This supports the finding that the number and position of methyl groups are key determinants of antioxidant reactivity.
Molecular docking studies have been used to explore the interactions between the different vitamin E isomers and the metabolizing enzymes and transport proteins responsible for their bioavailability. nih.gov For instance, docking simulations with proteins like the α-tocopherol transfer protein (ATTP) and α-tocopherol associated protein (TAP) help to elucidate the binding modes and affinities. nih.gov Such studies have shown that tocotrienols, with their unsaturated side chains, may exhibit higher binding affinities to certain enzymes than tocopherols. nih.gov While these studies often focus on α-tocopherol or compare all isomers, the principles and data generated can be applied to understand the specific interactions and metabolic fate of delta-tocopherol following the hydrolysis of its acetate form. These computational approaches provide a molecular-level rationale for the observed differences in biological activity and metabolism among the tocopherol isomers. nih.gov
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is the cornerstone of vitamin E analysis, providing the necessary separation of different isomers and related compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Pressure Liquid Chromatography (UPLC) are the most prominent techniques employed in research.
HPLC is the most widely used technique for the analysis of tocopherols (B72186) and their acetates due to its versatility and the stability of the compounds under HPLC conditions. aocs.org Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are utilized. aocs.org NP-HPLC, often using a silica (B1680970) column, provides excellent separation of the four tocopherol isomers (alpha, beta, gamma, and delta), which is a significant advantage as β- and γ-tocopherols can be difficult to resolve in reversed-phase systems. aocs.orgmdpi.com RP-HPLC, commonly using C18 or C30 bonded columns, is also extensively applied for the separation of tocopherols and other fat-soluble vitamins. aocs.org
The choice of detector is critical and depends on the required sensitivity and selectivity of the assay:
Fluorescence Detection (FLD): This is the preferred technique for most biological samples due to its superior sensitivity and selectivity. aocs.org Common settings involve an excitation wavelength of 290–296 nm and an emission wavelength of 325–330 nm. aocs.org This method is sensitive enough to detect low concentrations of tocopherols in tissues and fluids.
UV/Diode Array Detection (DAD): Tocols absorb ultraviolet light in the range of 290–300 nm. aocs.org While less sensitive than fluorescence, UV detection is robust and suitable for quantifying tocopherols in samples where they are present in higher concentrations, such as fortified oils. aocs.orgresearchgate.net
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high specificity and structural confirmation. aocs.org It can definitively identify different tocopherol isomers and their metabolites based on their mass-to-charge ratios (m/z). aocs.org For instance, using positive atmospheric pressure chemical ionization (APCI), delta-tocopherol (B132067) shows a characteristic [M+H]⁺ ion at m/z 403. aocs.org
| Technique | Column | Mobile Phase | Detector | Key Findings/Application | Reference |
|---|---|---|---|---|---|
| NP-HPLC | Silica | Heptane/Dioxane | FLD | Excellent separation of all four tocopherol isomers, including delta-tocopherol. | aocs.orgmdpi.com |
| RP-HPLC | C18 | Methanol (B129727)/Water | UV | Simultaneous analysis of tocopherols and retinyl acetate (B1210297). | aocs.orgnih.gov |
| RP-HPLC | C18 | Acetonitrile/Methanol | FLD | Sensitive determination of α-, γ-, and δ-tocopherols in human plasma. | nih.gov |
| LC-MS/MS | - | - | MS/MS | High-throughput, precise measurement of vitamin E acetate in aerosol emissions. | frontiersin.org |
GC-MS is a powerful technique for the simultaneous determination of vitamin E isomers. rsc.orgbohrium.com Due to the low volatility of tocopherols, a derivatization step is typically required to convert them into more volatile compounds, most commonly trimethylsilyl (B98337) (TMS) ethers. researchgate.netscispec.co.th The separation is achieved on a capillary column, such as a VF-5MS column, within a relatively short analysis time. rsc.orgresearchgate.net
The mass spectrometer, often operated in selected ion monitoring (SIM) mode, provides high sensitivity and specificity, allowing for the quantification of individual isomers even at low concentrations. rsc.orgresearchgate.net This method is particularly valuable for detailed isomer profiling in functional foods and biological samples. rsc.orgresearchgate.net A key advantage of GC-MS is its ability to provide structural information, which aids in the unambiguous identification of each isomer. fau.de
UPLC represents a significant advancement over conventional HPLC, utilizing smaller particle-size columns (typically <2 µm) to achieve much higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov A UPLC method using a pentafluorophenyl (PFP) column has been shown to separate ten different vitamin E homologues and derivatives, including tocopherols and tocopheryl acetates, in less than 9.5 minutes. nih.gov This high-throughput capability makes UPLC ideal for large-scale research studies where numerous samples need to be analyzed efficiently without compromising the quality of the separation. nih.gov
Sample Preparation and Extraction Techniques for Research-Oriented Analysis (e.g., tissue, cell culture extracts)
The accurate analysis of delta-tocopherol acetate from complex biological matrices like tissues and cell cultures requires robust and efficient sample preparation to isolate the analyte from interfering substances.
The process typically begins with the homogenization of the tissue sample in a buffer, often containing an antioxidant like ascorbic acid to prevent degradation of the tocopherols. nih.gov For cell cultures, cells are harvested and lysed to release their contents. Following homogenization or lysis, several extraction strategies can be employed:
Direct Solvent Extraction: This is the most common approach. It involves extracting the lipids, including tocopherols, using an organic solvent. Hexane is frequently used, sometimes in combination with other solvents like methanol or ethanol. rsc.orgnih.govresearchgate.net The mixture is vortexed and centrifuged, after which the organic layer containing the analyte is collected. nih.gov This procedure may be repeated to ensure complete extraction. nih.gov
Saponification (Alkaline Hydrolysis): For samples with a high lipid content, saponification may be used. This process involves heating the sample with a strong alkali (e.g., potassium hydroxide) to hydrolyze triglycerides into glycerol (B35011) and free fatty acids, which helps to release the tocopherols. However, this method must be performed carefully under oxygen-free conditions to prevent the oxidative destruction of the vitamin E isomers. bohrium.com Consequently, many modern methods are designed to avoid this step. rsc.orgbohrium.com
Solid-Phase Extraction (SPE): SPE is used as a cleanup step to remove interfering compounds and concentrate the analyte. The sample extract is passed through a cartridge (e.g., C18), which retains the tocopherol acetate while allowing more polar impurities to be washed away. nih.gov The purified analyte is then eluted with a suitable solvent like acetonitrile. nih.gov
Isotope-Labeled this compound in Mechanistic Studies
Mechanistic studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of vitamin E frequently utilize isotope-labeled compounds. researchgate.nettaylorfrancis.com Deuterium (a stable, non-radioactive isotope of hydrogen) is commonly used to label tocopheryl acetates. researchgate.netnih.gov By administering a known amount of deuterium-labeled tocopheryl acetate, researchers can trace its journey through the body and distinguish it from the endogenous, unlabeled vitamin E already present. researchgate.nettaylorfrancis.com
While many published studies have focused on deuterium-labeled alpha- and gamma-tocopheryl acetates, the same principles and methodologies are directly applicable to this compound. researchgate.net Following administration, biological samples (e.g., plasma, urine, tissues) are collected over time. The extracts are then analyzed using highly sensitive mass spectrometry techniques, such as GC-MS or LC-MS, which can differentiate between the masses of the labeled and unlabeled molecules. researchgate.netnih.gov This approach has been instrumental in demonstrating differences in the plasma disappearance rates and metabolic pathways of different vitamin E isomers. researchgate.net For example, studies using labeled gamma-tocopherol (B30145) showed it is metabolized and cleared from the plasma much more rapidly than alpha-tocopherol (B171835). researchgate.net
Method Validation for Academic Research (Linearity, Precision, Accuracy, Detection Limits)
To ensure that analytical results are reliable and reproducible, the methods used in academic research must be rigorously validated. Validation assesses several key performance characteristics as detailed below.
Linearity: This confirms that the detector response is directly proportional to the concentration of the analyte over a specific range. Analytical methods for tocopherols consistently demonstrate excellent linearity, with correlation coefficients (R²) greater than 0.99. mdpi.comrsc.orgnih.gov
Precision: Precision measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD). For tocopherol analysis, both intra-day (within the same day) and inter-day (on different days) precision are evaluated, with RSD values typically below 15%, and often under 5% for modern methods. frontiersin.orgrsc.orgnih.gov
Accuracy: Accuracy reflects how close a measured value is to the true value. It is typically determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. Acceptable recovery rates are generally within the range of 80-120%. mdpi.comrsc.org
Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These limits vary widely depending on the analytical instrument and detector used, with LC-MS/MS and HPLC with fluorescence detection offering the highest sensitivity. frontiersin.orgnih.gov
| Parameter | Technique | Typical Value/Range | Reference |
|---|---|---|---|
| Linearity (R²) | GC-MS | > 0.997 | rsc.orgresearchgate.net |
| UPLC-FLD | > 0.999 | nih.gov | |
| NP-HPLC-UV | > 0.99 | mdpi.com | |
| Precision (%RSD) | GC-MS (Intra-day) | 4.9% - 8.0% | rsc.orgresearchgate.net |
| GC-MS (Inter-day) | 2.1% - 4.9% | rsc.orgresearchgate.net | |
| UPLC-FLD (Intra/Inter-day) | ≤ 4% | nih.gov | |
| Accuracy (Recovery %) | GC-MS | 83.2% - 107% | rsc.orgresearchgate.net |
| HPLC | > 90% | nih.gov | |
| NP-HPLC-UV | > 80% | mdpi.com | |
| LOD | GC-MS | 0.09 - 0.46 ng/mL | rsc.orgresearchgate.net |
| UPLC-FLD | 1.0 - 3.0 µg/L | nih.gov | |
| LC-MS/MS | ~1.5 ng/mL | frontiersin.org | |
| LOQ | GC-MS | 0.29 - 1.52 ng/mL | rsc.orgresearchgate.net |
| NP-HPLC-UV | 1.08 - 2.11 ppm (µg/mL) | mdpi.com |
Interactions with Other Biomolecules and Research Compounds
Interactions with Other Vitamins and Antioxidants in Research Systems
In research systems, the interactions between different forms of vitamin E and other antioxidants are complex and can be either synergistic or antagonistic depending on the specific molecules and experimental conditions. While high-dose vitamin E supplementation can potentially decrease the absorption of other fat-soluble vitamins, its antioxidant interactions are more nuanced. nih.gov
A study investigating the free radical interaction between the four tocopherol isoforms (alpha, beta, gamma, and delta) and flavonoids such as (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG) found isoform-specific effects. researchgate.net For delta-tocopherol (B132067), a synergistic antioxidant effect was observed when combined with either EC or EGCG. researchgate.net Conversely, the antioxidant activities of alpha-, beta-, and gamma-tocopherol (B30145) were diminished by the addition of these flavonoids under the same anaerobic conditions. researchgate.net This suggests that delta-tocopherol's interaction with certain flavonoids can enhance its antioxidant capacity, a finding distinct from other tocopherols (B72186). researchgate.net
Furthermore, the interplay between vitamin E and vitamin C (ascorbate) has been noted. Vitamin C can increase the plasma concentrations of vitamin E, and conversely, vitamin E can raise plasma vitamin C levels, indicating a cooperative relationship in maintaining antioxidant status within biological systems. nih.gov
Table 1: Interaction of Tocopherol Isoforms with Flavonoids
| Tocopherol Isoform | Co-antioxidant | Observed Effect | Citation |
|---|---|---|---|
| delta-Tocopherol | (-)-epicatechin (EC) | Synergistic antioxidant effect | researchgate.net |
| delta-Tocopherol | (-)-epigallocatechin gallate (EGCG) | Synergistic antioxidant effect | researchgate.net |
| alpha-Tocopherol (B171835) | EC or EGCG | Decreased antioxidant activity | researchgate.net |
| beta-Tocopherol | EC or EGCG | Decreased antioxidant activity | researchgate.net |
| gamma-Tocopherol | EC or EGCG | Decreased antioxidant activity | researchgate.net |
Synergistic or Antagonistic Effects with Other Phytochemicals (e.g., Resveratrol) in Cellular Models
The combination of delta-tocopherol with other phytochemicals, notably resveratrol (B1683913), has been investigated in cellular models, revealing additive or synergistic effects. Both delta-tocopherol and resveratrol are known to modulate signal transduction and gene expression through mechanisms that extend beyond their antioxidant properties. nih.gov
In a study using human HMC-1 mastocytoma cells, both delta-tocopherol and resveratrol individually inhibited cell proliferation. nih.gov However, a combined treatment of 50 µM delta-tocopherol and 50 µM resveratrol was significantly more effective at inhibiting cell proliferation than either compound alone. nih.gov This enhanced effect was linked to a greater reduction in the activity of Protein Kinase B (PKB/Akt), a key enzyme in cell survival pathways. The combination of both compounds resulted in the strongest inhibition of PKB phosphorylation. nih.gov These findings suggest that delta-tocopherol and resveratrol can act additively to reduce cell proliferation, potentially by modulating multiple different molecular targets involved in signal transduction. nih.gov
Table 2: Effects of Delta-Tocopherol and Resveratrol on HMC-1 Cells
| Treatment | Effect on Cell Proliferation | Effect on PKB/Akt Phosphorylation | Citation |
|---|---|---|---|
| delta-Tocopherol (50 µM) | Inhibition | Inhibition | nih.gov |
| Resveratrol (50 µM) | Inhibition | Inhibition | nih.gov |
| delta-Tocopherol (50 µM) + Resveratrol (50 µM) | Stronger inhibition (additive effect) | Strongest inhibition | nih.gov |
Modulation of Sphingolipid Metabolism and Pathways in Research Contexts
Sphingolipids are a class of lipids that are integral to cell structure and signaling, and their metabolism can be modulated by certain vitamin E isoforms. mdpi.com Research has shown that forms like gamma-tocopherol can inhibit the proliferation of cancer cells by disrupting sphingolipid metabolism, leading to the accumulation of dihydroceramides (dhCer) and dihydrosphingosine (dhSph). mdpi.com
However, this modulatory effect is not universal across all tocopherols. A study investigating the correction of age-dependent sphingolipid turnover in rat liver cells found that while α-tocopherol and γ-tocopherol could normalize elevated ceramide content, δ-tocopherol did not have this effect. nih.gov The action of α- and γ-tocopherol was correlated with the inhibition of serine palmitoyl (B13399708) transferase (SPT) and sphingomyelinase (SMase) activities. nih.gov The lack of a similar effect from delta-tocopherol in this research context indicates a high degree of specificity among vitamin E isoforms in their ability to influence the sphingolipid metabolic pathway. nih.gov
Table 4: Effect of Tocopherol Isoforms on Newly Synthesized Ceramide Content in Old Rat Liver Cells
| Tocopherol Isoform | Effect on Ceramide Content | Citation |
|---|---|---|
| alpha-Tocopherol | Inhibitory/Normalizing | nih.gov |
| gamma-Tocopherol | Inhibitory/Normalizing | nih.gov |
| delta-Tocopherol | No effect observed | nih.gov |
Future Directions and Theoretical Research Avenues
Exploring Novel Synthetic Pathways for Delta-Tocopherol (B132067) Acetate (B1210297)
The synthesis of tocopherol acetates has traditionally relied on both chemical and enzymatic methods. Future research is poised to refine these processes for enhanced efficiency, selectivity, and sustainability, with a particular focus on delta-tocopherol acetate.
Chemical Synthesis: Conventional chemical synthesis often involves the acetylation of delta-tocopherol using acetic anhydride (B1165640) with catalysts like pyridine (B92270) or triethylamine. While effective, these methods can present challenges related to catalyst removal and environmental concerns. Future explorations may focus on the development of novel solid acid catalysts or nanocatalysts to facilitate a more environmentally benign and efficient synthesis. The goal is to achieve high conversion rates under milder reaction conditions, minimizing by-product formation.
Enzymatic Synthesis: Enzymatic synthesis, employing lipases, is a promising green alternative to chemical methods. Research has shown that the acetylation of δ-tocopherol can be faster than that of α-tocopherol, potentially due to reduced steric hindrance from its less methylated chromanol ring. Future work will likely concentrate on identifying and engineering lipases with superior catalytic activity and stability for the specific acetylation of delta-tocopherol. The use of solvent-free reaction systems is another area of interest to enhance the sustainability of the process.
The table below summarizes potential novel approaches in the synthesis of this compound.
| Synthesis Approach | Potential Innovation | Advantages |
| Chemical Synthesis | Development of novel solid acid catalysts and nanocatalysts. | Environmentally friendly, easier catalyst separation, milder reaction conditions. |
| Enzymatic Synthesis | Identification and engineering of highly specific and stable lipases. | Green chemistry, high selectivity, potential for solvent-free systems. |
Advanced Mechanistic Elucidation using Omics Technologies (Genomics, Proteomics, Metabolomics)
The precise mechanisms of action of this compound at the molecular level remain largely uncharacterized. The application of "omics" technologies offers a powerful, systems-level approach to unravel these complexities.
Genomics: Future genomic studies could investigate how this compound influences gene expression profiles in various cell types and tissues. Transcriptomic analysis, such as RNA-sequencing, could identify genes that are upregulated or downregulated in response to this compound treatment, providing insights into the signaling pathways it modulates.
Proteomics: Proteomic approaches can be employed to identify proteins that directly interact with this compound or its hydrolyzed form, delta-tocopherol. Furthermore, quantitative proteomics can reveal changes in the cellular proteome following treatment, highlighting its impact on protein networks involved in processes like inflammation, cell proliferation, and oxidative stress.
Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic changes induced by this compound. By analyzing the fluctuations in endogenous metabolites, researchers can understand how it affects cellular metabolism and identify novel biomarkers of its biological activity.
The integrated analysis of data from these omics platforms will be crucial for constructing a comprehensive picture of the biological effects of this compound.
Development of Advanced In Vitro and Ex Vivo Research Models
To better understand the biological activities of this compound, the development of sophisticated in vitro and ex vivo models that more accurately mimic human physiology is essential.
In Vitro Models: Current research on tocopherol acetates has utilized models such as reconstructed human skin and living human keratinocytes to study skin absorption and cellular protection. Future research on this compound could benefit from the use of three-dimensional (3D) organoid cultures. These "mini-organs" grown in vitro can model the complexity of human tissues, such as the intestine, liver, and prostate, allowing for more physiologically relevant studies of its absorption, metabolism, and efficacy.
Ex Vivo Models: Ex vivo models, which use tissues studied outside the body in a controlled environment, provide a valuable bridge between in vitro and in vivo research. For instance, hair follicle organ culture has been used to investigate the effects of tocopherol acetate on hair growth. Similar ex vivo models could be developed to study the effects of this compound on various human tissues, providing direct evidence of its biological activity.
The following table outlines some advanced research models and their potential applications in this compound research.
| Model Type | Specific Example | Potential Research Application |
| In Vitro | 3D Intestinal Organoids | Studying absorption, metabolism, and effects on gut health. |
| In Vitro | Prostate Cancer Spheroids | Investigating anti-cancer properties and mechanisms. |
| Ex Vivo | Human Skin Explants | Assessing skin penetration, bioconversion to delta-tocopherol, and antioxidant effects. |
| Ex Vivo | Adipose Tissue Biopsies | Exploring effects on adipocyte function and inflammation. |
Computational and Systems Biology Approaches for Predictive Modeling
Computational and systems biology approaches are becoming increasingly important in predicting the biological activities of compounds and understanding their complex interactions within biological systems.
Computational Modeling: Molecular docking studies can be used to predict the binding affinity of delta-tocopherol and its metabolites to various protein targets, such as enzymes and nuclear receptors. This can help in identifying potential mechanisms of action and prioritizing experimental studies. Quantitative structure-activity relationship (QSAR) modeling can also be employed to predict the biological activities of novel derivatives of this compound.
Systems Biology: Systems biology aims to understand the complex interactions within biological systems. By integrating experimental data from omics studies with computational models, researchers can construct network models of the cellular processes affected by this compound. These models can be used to simulate the effects of different concentrations and treatment durations, and to identify key nodes in the network that could be targeted for therapeutic intervention.
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying delta-tocopherol acetate in complex biological matrices, and how can cross-reactivity with other tocopherols be minimized?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Use reversed-phase columns (C18) and external calibration with high-purity this compound standards (≥90% purity) to ensure specificity . Co-injection with alpha-, beta-, and gamma-tocopherol standards helps distinguish isomers via retention times . To minimize cross-reactivity, employ gradient elution (e.g., methanol/water or hexane-based mobile phases) and validate peak purity using diode-array detection (DAD) .
Q. How does the stability of this compound compare to unesterified delta-tocopherol under varying experimental conditions?
- Answer : The acetate ester enhances stability by protecting the hydroxyl group on the chromanol ring. This compound is resistant to oxidation under light, heat (up to 40°C), and alkaline conditions, unlike unesterified delta-tocopherol, which degrades rapidly in alkaline environments . For long-term storage, keep the compound in anhydrous solvents (e.g., ethanol, hexane) and avoid prolonged exposure to UV light .
Q. What is the mechanistic basis for this compound’s antioxidant activity compared to other tocopherol isomers?
- Answer : Antioxidant efficacy correlates with the number of methyl groups on the chromanol ring. Delta-tocopherol has one methyl group, making it less potent than alpha-tocopherol (three methyl groups) but more effective at scavenging specific radicals (e.g., peroxynitrite) . The acetate form requires hydrolysis in vivo to release active delta-tocopherol, which may delay antioxidant effects compared to free tocopherols .
Advanced Research Questions
Q. How should researchers design experiments to investigate competitive interactions between this compound and alpha-tocopherol in biological systems?
- Answer : Use dual-isotope tracer studies (e.g., deuterated this compound and ¹³C-labeled alpha-tocopherol) to track uptake and metabolism in cell or animal models. Monitor serum/tissue levels via LC-MS/MS and assess biomarkers of oxidative stress (e.g., F2-isoprostanes) . Control for dietary vitamin E intake and genetic factors (e.g., alpha-tocopherol transfer protein polymorphisms) that influence bioavailability .
Q. What experimental approaches address contradictions in reported data on this compound’s efficacy in disease models?
- Answer : Discrepancies often arise from isomer-specific effects and hydrolysis kinetics. Standardize hydrolysis protocols (e.g., esterase treatment in vitro) to ensure consistent release of delta-tocopherol . In animal studies, compare outcomes using this compound versus pre-hydrolyzed delta-tocopherol. Meta-analyses of dose-response relationships across studies can clarify thresholds for efficacy .
Q. How do in vitro and in vivo models differ in assessing the stability and bioavailability of this compound?
- Answer : In vitro models (e.g., reconstituted human epidermis) show slower hydrolysis of this compound compared to alpha-tocopherol acetate, potentially due to esterase specificity . In vivo, pharmacokinetic studies in rodents reveal delayed plasma peaks for this compound (6–12 hours post-administration) versus free forms. Use compartmental modeling to account for tissue-specific hydrolysis rates .
Q. Can safety data for alpha-tocopherol acetate be extrapolated to this compound in regulatory contexts?
- Answer : The European Food Safety Authority (EFSA) considers tocopherols generally safe but notes differences in bioactivity. While alpha-tocopherol acetate’s safety profile is well-documented, this compound requires specific toxicity studies (e.g., 90-day rodent assays) due to its lower vitamin E activity and potential metabolic byproducts .
Methodological Notes
- Chromatographic Separation : For complex mixtures, capillary electrochromatography (CEC) with pentaerythritol diacrylate monoliths achieves baseline separation of this compound from other isomers .
- Hydrolysis Optimization : Use pancreatic lipase or esterase from Candida rugosa for efficient in vitro hydrolysis, with reaction conditions (pH 7.4, 37°C) mimicking physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
